molecular formula C8H6F4 B1389638 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 93524-64-2

1-Fluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1389638
CAS No.: 93524-64-2
M. Wt: 178.13 g/mol
InChI Key: SPXLMKIFMUHCGI-UHFFFAOYSA-N
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Description

1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where a fluorine atom is attached to the benzene ring, and a trifluoroethyl group is substituted at the ortho position relative to the fluorine atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzene derivatives with fluorinating agents. One common method is the reaction of 1-fluoro-2-bromoethane with benzene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

1-Fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is largely dependent on its interactions with other molecules. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

1-Fluoro-2-(2,2,2-trifluoroethyl)benzene can be compared with other fluorinated benzene derivatives, such as:

The unique combination of fluorine atoms in this compound imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXLMKIFMUHCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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